
2-Ethyl-3,5-dimethoxypyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3,5-dimethoxypyrazine is a heterocyclic organic compound with the molecular formula C8H12N2O2. It belongs to the class of pyrazines, which are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This compound is known for its distinct aroma, often described as earthy or green, and is found in various natural sources such as bell peppers and certain wines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Ethyl-3,5-dimethoxypyrazine can be synthesized through several methods. One common approach involves the condensation of 2,3-pentanedione with aminoacetone under acidic conditions, followed by methylation using dimethyl sulfate . Another method includes the cyclization of appropriate precursors in the presence of catalysts like palladium or copper .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and crystallization to isolate and purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-3,5-dimethoxypyrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can yield dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazines, pyrazine N-oxides, and dihydropyrazine derivatives .
Aplicaciones Científicas De Investigación
2-Ethyl-3,5-dimethoxypyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism by which 2-Ethyl-3,5-dimethoxypyrazine exerts its effects involves interaction with specific molecular targets and pathways. In insects, it binds to olfactory receptors, triggering a cascade of neural responses that result in alarm behavior . In biological systems, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
- 2-Ethyl-3,5-dimethylpyrazine
- 2-Ethyl-3,6-dimethylpyrazine
- 2,3-Dimethoxypyrazine
Comparison: 2-Ethyl-3,5-dimethoxypyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and sensory properties. Compared to 2-Ethyl-3,5-dimethylpyrazine, it has methoxy groups instead of methyl groups, resulting in different reactivity and aroma profiles .
Propiedades
Número CAS |
824969-39-3 |
|---|---|
Fórmula molecular |
C8H12N2O2 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
2-ethyl-3,5-dimethoxypyrazine |
InChI |
InChI=1S/C8H12N2O2/c1-4-6-8(12-3)10-7(11-2)5-9-6/h5H,4H2,1-3H3 |
Clave InChI |
NRNMCIVGDGFCHL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC=C(N=C1OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl acetate](/img/structure/B14220306.png)
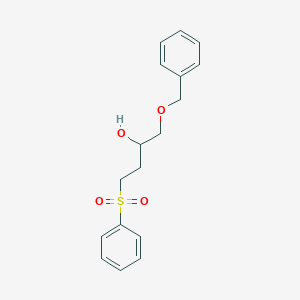

![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid](/img/structure/B14220335.png)
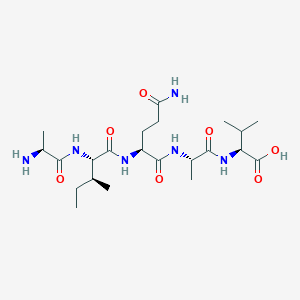
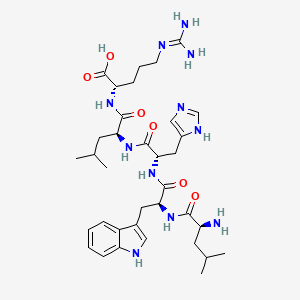
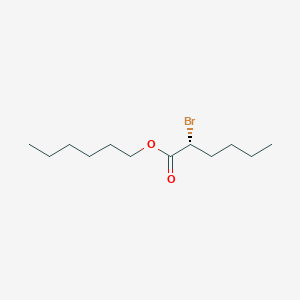
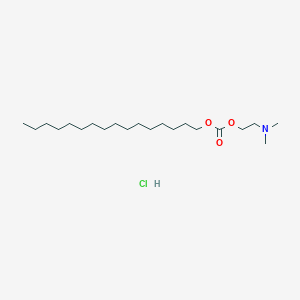
![[5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene](/img/structure/B14220361.png)

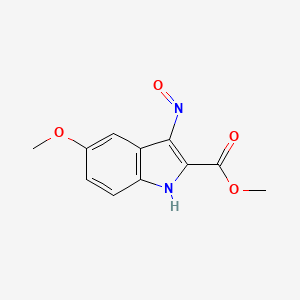

![N-[(E)-Amino(anilino)methylidene]formamide](/img/structure/B14220377.png)
